Computed Lipophilicity (cLogP) Differentiation: Target Compound vs. 1-(4-Chlorophenyl) Positional Isomer
The target compound exhibits a computed octanol/water partition coefficient (LogP) of 5.9, as determined by the Molaid computational platform [1]. In contrast, the closely related positional isomer 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 902469-90-3) displays a LogP of 6.72, as reported by Leyan . This represents a ΔLogP of +0.82 units for the 4-chloro/6,6-dimethyl variant, indicating substantially higher lipophilicity. The difference arises from both the change in chlorine ring position (3-Cl → 4-Cl) and the additional methyl group at C6 (6-methyl → 6,6-dimethyl). In the context of Lipinski's Rule of Five and CNS drug-likeness criteria, a LogP shift of this magnitude (±0.8) is sufficient to cross commonly applied thresholds, directly impacting the selection of this compound for permeability-sensitive assays.
| Evidence Dimension | Computed octanol/water partition coefficient (LogP/cLogP) |
|---|---|
| Target Compound Data | LogP = 5.9 |
| Comparator Or Baseline | 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 902469-90-3): LogP = 6.72 |
| Quantified Difference | ΔLogP = +0.82 (comparator more lipophilic) |
| Conditions | Computed values – Molaid platform (target) [1]; Leyan computational prediction (comparator) |
Why This Matters
A lipophilicity difference of ≥0.8 log units materially alters predicted membrane permeability and non-specific protein binding, making the target compound the preferred choice when lower lipophilicity is desired within the tetrahydroindol-4-one chemical space.
- [1] Molaid.com. 2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one – Computed Properties. MS_11610692. LogP = 5.9. Accessed May 2026. View Source
